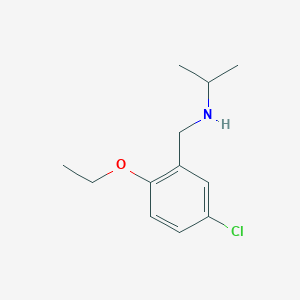![molecular formula C23H23N5O2 B275906 ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE](/img/structure/B275906.png)
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamine core substituted with methoxy, phenyl, and tetrazolyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the methoxy and tetrazolyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylamine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can produce amines.
科学的研究の応用
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazolyl group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The methoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: Unique due to its combination of methoxy, phenyl, and tetrazolyl groups.
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-chlorobenzyl)amine: Similar structure but with a chloro group instead of a methyl group.
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-ethylbenzyl)amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of methoxy, phenyl, and tetrazolyl groups provides a distinct profile that can be exploited in various applications.
特性
分子式 |
C23H23N5O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C23H23N5O2/c1-17-8-10-18(11-9-17)15-24-16-19-12-13-21(22(14-19)29-2)30-23-25-26-27-28(23)20-6-4-3-5-7-20/h3-14,24H,15-16H2,1-2H3 |
InChIキー |
KXHOPXQLXPSXLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
